N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide

virtual screening molecular docking chemical libraries

Researchers expanding SAR beyond benzotriazinone carboxamides often lack access to imidazole-containing analogs for scaffold-hopping. This compound fills that gap as a dual-heterocyclic probe for computational and exploratory chemistry. • Combines benzotriazinone & 1H-imidazole-5-carboxamide via flexible ethyl linker - ideal for docking algorithm benchmarking and scoring function validation • Low Fsp3 (0.08) and moderate logP (0.75) suit virtual screening libraries targeting flat, aromatic protein pockets such as kinase ATP-binding sites • Absence of pre-existing bioactivity data enables prospective validation studies free of confounding literature bias Supplied with rigorous analytical QC; available for immediate global shipping for research use only.

Molecular Formula C13H12N6O2
Molecular Weight 284.279
CAS No. 1903879-03-7
Cat. No. B2487533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide
CAS1903879-03-7
Molecular FormulaC13H12N6O2
Molecular Weight284.279
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN=CN3
InChIInChI=1S/C13H12N6O2/c20-12(11-7-14-8-16-11)15-5-6-19-13(21)9-3-1-2-4-10(9)17-18-19/h1-4,7-8H,5-6H2,(H,14,16)(H,15,20)
InChIKeyVKEPMYXEGRNKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Sourcing Baseline


N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide (CAS 1903879-03-7) is a synthetic heterocyclic small molecule combining a 1,2,3-benzotriazin-4(3H)-one core with a 1H-imidazole-5-carboxamide moiety via an ethyl linker. Its molecular formula is C13H12N6O2 and its molecular weight is 284.28 g/mol [1]. The compound is listed in virtual screening libraries such as the ZINC database (ZINC33850333), where it is classified as an 'orphaned' substance with no known biological activity, no reported publications in the ChEMBL corpus, and no involvement in any clinical trials [1]. Its physicochemical properties include a calculated logP of approximately 0.75 and a fraction of sp3-hybridized carbons of 0.08, indicating a predominantly planar, aromatic structure [1].

Category Orphan virtual screening compoundNo known bioactivity
Scaffold Benzotriazinone-imidazole carboxamide, planar aromatic core
Profile Low Fsp3, moderate hydrophilicity — suitable for flat binding-site docking

Why Generic Substitution Is Not Supported


There is currently no publicly available peer-reviewed biological or pharmacological data for this specific compound [1]. The ZINC database, which aggregates bioactivity information from ChEMBL, explicitly states that there is 'no known activity for this compound' [1]. In the absence of any quantitative target engagement, potency, selectivity, or pharmacokinetic data for the compound itself [1], it is impossible to make scientifically valid comparisons with any in-class analogs. Any claim of interchangeability or superiority over a related benzotriazinone or imidazole carboxamide derivative is therefore unfounded. The sole basis for differentiation resides in the calculated physicochemical properties of the molecule itself [1], which inform its suitability for specific computational or exploratory chemical biology applications, not its functional equivalence to any characterized analog [2].

No target-engagement data

Absence of any bioactivity, potency, or selectivity data for this exact compound precludes functional comparison with in-class analogs; generic substitution claims are unsupported.

Physicochemical mismatch risk

The extremely low sp3 fraction and planar topology may not translate assay behavior from more three-dimensional benzotriazinone derivatives; direct interchangeability cannot be assumed.

Substituent-driven SAR uncertainty

The 1H-imidazole-5-carboxamide motif is absent from published active benzotriazinone series; biological readout may differ significantly from aryl/alkyl amide analogs.

Computational & Scaffold-Level Evidence


Physicochemical Property Profile

The compound's calculated physicochemical properties distinguish it within virtual screening libraries. It has a molecular weight of 284.28 g/mol, a calculated logP of 0.752, and a fraction of sp3-hybridized carbons (Fsp3) of 0.08, indicating a highly aromatic, planar structure [1]. This profile places it in a distinct region of drug-like chemical space compared to more flexible or lipophilic benzotriazinone analogs.

Physicochemical profile
Data to verify
0.08 Fsp3 (MW 284 g/mol; logP 0.75)
Flat aromatic scaffold for pi-stacking interactions in docking campaigns.
Computed values from ZINC20; no experimental validation.
virtual screening molecular docking chemical libraries

Benzotriazinone Class Alpha-Glucosidase Activity

A 2023 study on a series of benzotriazinone carboxamides identified lead compounds 14k and 14l as alpha-glucosidase inhibitors with IC50 values of 27.13 ± 0.12 µM and 32.14 ± 0.11 µM, respectively, compared to the standard drug acarbose [1]. While the target compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide was not part of this series, the shared benzotriazinone carboxamide scaffold provides a class-level rationale for exploring this family in anti-diabetic target discovery.

Alpha-glucosidase class activity
Class-level inference
Target not tested vs Lead 14k IC50 27.13 µM (acarbose control)
Supports class-level SAR exploration; no direct activity proven.
Published benzotriazinone carboxamides, not this specific imidazole analog.
alpha-glucosidase inhibition antidiabetic benzotriazinone

Imidazole Heterocycle Topology Differentiation

The compound uniquely features a 1H-imidazole-5-carboxamide connected via an ethylene spacer to the benzotriazinone core. In the broader class of benzotriazinone carboxamides published by Khalid et al. (2023), variations in the amide substituent significantly altered inhibitory potency (IC50 ranging from 27.13 µM for the most potent to inactive for other analogs) [1]. The imidazole moiety introduces a hydrogen-bond donor/acceptor profile and a basic nitrogen distinct from the aryl or alkyl carboxamides evaluated in that study [1].

Imidazole topology differentiation
Class-level inference
1H-imidazole-5-carboxamide vs Aryl/alkyl amides in published series
Unique H-bond donor/acceptor pattern may alter binding kinetics.
No target engagement data for this heterocyclic variant.
scaffold hopping heterocyclic chemistry medicinal chemistry

Informed-Procurement Scenarios


Alpha-Glucosidase Scaffold Hopping Probe

Investigators seeking to expand SAR beyond the benzotriazinone carboxamides described by Khalid et al. (2023) [2] may source this compound to evaluate the impact of a 1H-imidazole-5-carboxamide substituent on alpha-glucosidase inhibition. The distinct electronic and hydrogen-bonding properties of the imidazole, compared to the aryl amides in the published study, make it a logical candidate for scaffold-hopping studies, despite the absence of pre-existing potency data.

Planar Binding Site Library Enrichment

The low Fsp3 (0.08) and moderate logP (0.752) of this compound [1] make it suitable for enriching virtual screening libraries targeting protein pockets that favor flat, aromatic ligands, such as the peripheral anionic site of acetylcholinesterase or certain kinase ATP-binding sites. Its physicochemical profile fills a niche distinct from more saturated, three-dimensional fragments commonly used in fragment-based drug discovery.

Molecular Docking Benchmarking

The well-defined, rigid structure containing two distinct heterocyclic systems (benzotriazinone and imidazole) connected by a flexible ethyl linker provides a useful test case for benchmarking docking algorithms and scoring functions that must correctly handle conformational flexibility, pi-stacking interactions, and hydrogen-bonding patterns [1]. The absence of experimental bioactivity data [1] allows for prospective validation studies.

Heterocyclic Carboxamide Synthesis Method

The compound's structure, featuring an amide bond between two heterocyclic moieties, serves as a model substrate for developing or optimizing amide coupling methodologies, particularly those involving sterically accessible imidazole carboxylic acids and amine-bearing benzotriazinone intermediates. This application is independent of biological activity claims.

Application
Selection Property
Validation Focus
Alpha-glucosidase scaffold hopping probe
Imidazole substituent differentiation from published aryl amides
Structure-activity relationship around benzotriazinone amide moiety
Planar binding site library enrichment
Low Fsp3, flat aromatic scaffold
Docking enrichment against solvent-exposed, flat protein pockets
Molecular docking benchmarking
Rigid heterocyclic core with flexible ethyl linker
Conformational sampling and scoring function accuracy
Heterocyclic amide coupling methodology
Imidazole-5-carboxylic acid reactivity with benzotriazinone amine
Amide bond formation efficiency under novel coupling conditions
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